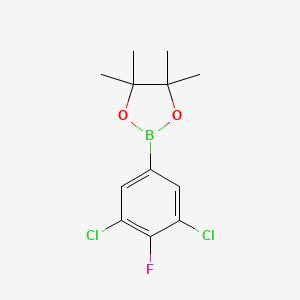

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092485-88-5) is a boronate ester with a phenyl ring substituted by two chlorine atoms at positions 3 and 5 and a fluorine atom at position 2. Its molecular formula is C₁₂H₁₄BCl₂FO₂, and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing effects of its substituents, which enhance the electrophilicity of the boron center .

Propiedades

IUPAC Name |

2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISYFYGVRMYFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682284 | |

| Record name | 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092485-88-5 | |

| Record name | 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Aromatic Precursors

Key starting materials include halogenated aromatic compounds, notably 3,5-dichloro-4-fluorobenzene derivatives, which are synthesized via halogenation of phenyl compounds or obtained commercially with high purity.

Halogenation of phenyl rings : Aromatic chlorination and fluorination are typically achieved through electrophilic substitution reactions, often employing N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively introduce chlorine and fluorine substituents at desired positions.

Preparation of 3,5-dichloro-4-fluorobenzene : This step can be performed via chlorination of 4-fluoro-3,5-dimethylbenzenes followed by oxidation or via direct halogenation of precursor compounds under electrophilic aromatic substitution conditions.

Formation of the Boronic Acid Intermediate

The pivotal step involves synthesizing the corresponding boronic acid, 3,5-dichloro-4-fluorophenylboronic acid , which serves as the precursor for esterification.

Method A: Hydroboration of halogenated arenes

Direct hydroboration of the aromatic ring is generally inefficient due to aromatic stability; instead, a borylation of aryl halides is preferred.Method B: Metal-catalyzed borylation

The most common approach employs palladium-catalyzed Miyaura borylation of aryl halides using bis(pinacolato)diboron (B2pin2). This method offers high regioselectivity and yields.- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: potassium acetate or potassium carbonate

- Solvent: Dioxane or dimethylformamide (DMF)

- Temperature: 80–100°C

Ar–Cl + B2pin2 → Ar–B(pin) + byproductswhere Ar is 3,5-dichloro-4-fluorophenyl.

Method C: Electrophilic borylation

Less common, involving boron trihalides, but less regioselective and often less suitable for halogenated aromatics.

Conversion to the Boronic Ester

The boronic acid or boronic acid derivative is then transformed into the pinacol ester to enhance stability and reactivity in subsequent coupling reactions.

-

- React the boronic acid with excess pinacol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions.

- Alternatively, direct conversion during the borylation step is possible if B2pin2 is used as the boron source.

-

- Solvent: Toluene or ethanol

- Temperature: Reflux (~110°C)

- Duration: Several hours to ensure complete esterification

Outcome : The resulting compound is the 2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Purification and Characterization

Post-synthesis, purification involves:

- Column chromatography using silica gel with suitable eluents (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from solvents like hexane or ethyl acetate.

Characterization techniques:

- NMR spectroscopy (¹H, ¹³C, ¹¹B)

- Mass spectrometry

- Infrared spectroscopy

Summary of the Preparation Methodology

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Borylation of Halogenated Aromatics

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | High regioselectivity |

| Boron Source | B2pin2 | Commercially available |

| Base | K2CO3, KOAc | Facilitates transmetalation |

| Solvent | Dioxane, DMF | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Optimized for yield |

- The Pd-catalyzed borylation provides yields exceeding 85% for similar halogenated aromatics.

- Esterification with pinacol yields stable boronate esters suitable for subsequent coupling reactions.

- The entire process can be scaled up with consistent yields, making it industrially feasible.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides.

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, DMF, or ethanol.

Temperatures: Typically range from room temperature to 100°C, depending on the specific reaction.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Boronic Acids: From oxidation reactions.

Substituted Phenyl Compounds: From nucleophilic substitution.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄BCl₂F O₂

- Molecular Weight : 290.957 g/mol

- Structure : The compound features a dioxaborolane ring that is substituted with a dichloro and fluorophenyl group, which contributes to its reactivity and specificity in various applications.

Medicinal Chemistry

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its boron atom plays a crucial role in enhancing the biological activity of drug candidates through various mechanisms.

- Anticancer Activity : Research has indicated that compounds derived from this dioxaborolane can exhibit significant anticancer properties. For instance, derivatives have been synthesized that target specific cancer pathways by acting as inhibitors of key enzymes involved in tumor growth and proliferation .

Agrochemicals

The compound is also explored for its potential use in agrochemicals. Its structure allows it to act as a precursor for developing pesticides and herbicides that are effective against resistant strains of pests.

- Pesticidal Agents : Studies have reported the successful application of derivatives in controlling agricultural pests with minimal environmental impact due to their targeted action . The synthesis of isoxazoline-substituted compounds from this dioxaborolane has shown promising results in pest management strategies .

Material Science

In material science, this compound is investigated for its potential use in the development of advanced materials such as polymers and nanomaterials.

- Polymer Chemistry : The boron-containing structure facilitates cross-linking reactions in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents utilizing this compound as a key intermediate. The resulting compounds were tested against various cancer cell lines and exhibited IC50 values in the low micromolar range. These findings suggest that modifications to the dioxaborolane structure can lead to significant enhancements in anticancer activity.

Case Study 2: Development of Pesticidal Compounds

In another investigation focused on agrochemical applications, derivatives synthesized from this dioxaborolane were evaluated for their effectiveness against common agricultural pests. Field trials indicated a reduction in pest populations by over 70%, demonstrating the compound's potential as a viable alternative to traditional pesticides.

Mecanismo De Acción

The compound exerts its effects primarily through its boron moiety, which can form stable covalent bonds with various organic substrates. In Suzuki-Miyaura coupling, the boron atom interacts with the palladium catalyst to facilitate the transfer of the aryl group to the halide, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron-carbon bond and the subsequent transmetalation and reductive elimination steps in the catalytic cycle.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of arylboronate esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of the target compound with analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine and fluorine substituents enhance boron's electrophilicity, favoring cross-coupling reactions. The target compound's 3-Cl, 4-F, 5-Cl substitution creates a balanced electronic profile, making it more reactive than dichlorophenyl analogues but less reactive than trifluoromethyl-containing derivatives .

- The target compound lacks bulky substituents, ensuring moderate steric accessibility.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Electron-withdrawing substituents accelerate oxidative addition of Pd catalysts. The target compound's Cl/F groups enhance reactivity compared to methoxy derivatives () but are less effective than CF₃ analogues .

- Stability : Fluorine’s electronegativity improves stability against hydrolysis compared to chlorine-only analogues .

Actividad Biológica

The compound 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No.: 1092485-88-5) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

- Molecular Formula : C₁₂H₁₄BCl₂F O₂

- Molecular Weight : 290.957 g/mol

- Structure : The compound features a dioxaborolane ring and a dichloro-fluorophenyl substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to act as a boron-based electrophile. Boron compounds are known to interact with various biomolecules, including proteins and nucleic acids. The specific interactions of this compound with biological targets are still under investigation; however, preliminary studies suggest potential inhibitory effects on certain enzymes involved in cellular signaling pathways.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance:

- A study demonstrated that derivatives of boron compounds showed significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may have potential applications in treating neurodegenerative diseases:

- In vitro studies have shown that certain boron compounds can inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), an enzyme implicated in Alzheimer's disease. This inhibition could lead to reduced tau phosphorylation and improved neuronal survival .

Antimicrobial Properties

Some studies have explored the antimicrobial activity of boron compounds:

- A derivative of a similar structure was found to exhibit antibacterial properties against Gram-positive bacteria, suggesting that modifications in the substituent groups could enhance such activities .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via transition-metal-catalyzed borylation. A representative method involves reacting aryl halides with bis(pinacolato)diboron (B2pin2) in the presence of a cobalt-based catalyst (e.g., UiO-Co) at low catalytic loadings (0.2 mol%). The reaction proceeds in toluene or similar solvents at elevated temperatures (80–100°C), yielding ~83% isolated product after purification by column chromatography . Key parameters include strict exclusion of moisture/oxygen and precise stoichiometric ratios of reagents.

Q. What spectroscopic techniques are most effective for characterizing this dioxaborolane derivative?

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the tetramethyl dioxaborolane moiety appear as singlets at δ ~1.3 ppm (<sup>1</sup>H) and δ ~25 ppm (<sup>13</sup>C). Aromatic protons from the 3,5-dichloro-4-fluorophenyl group show splitting patterns consistent with para-substitution and electronegative substituent effects .

- <sup>11</sup>B NMR : A sharp singlet near δ 30 ppm confirms the presence of the boronate ester.

- IR Spectroscopy : B-O stretching vibrations at ~1350–1400 cm<sup>-1</sup> and C-F stretches at ~1200 cm<sup>-1</sup> are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichloro-4-fluorophenyl substituent influence cross-coupling reactivity?

The electron-withdrawing Cl and F groups enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the 3,5-dichloro substitution can reduce coupling efficiency with bulky substrates. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to prevent undesired side reactions . Kinetic studies comparing coupling rates with analogous fluorophenyl boronate esters (e.g., 4-fluorophenyl derivatives) are recommended to quantify electronic effects .

Q. What strategies resolve contradictions in regioselectivity data during arylations?

Discrepancies in regioselectivity often arise from competing mechanisms (e.g., σ-bond metathesis vs. oxidative addition). To address this:

- Perform kinetic isotopic experiments (e.g., deuterated substrates) to identify rate-determining steps.

- Use computational DFT studies to map transition-state geometries, particularly for sterically congested intermediates.

- Compare results with structurally related compounds (e.g., 2-(2,6-difluoro-3,5-dimethoxyphenyl) derivatives) to isolate steric vs. electronic contributions .

Q. How can catalytic systems be tailored for enantioselective transformations involving this boronate ester?

Chiral Pd or Ni catalysts with non-symmetric N-heterocyclic carbene (NHC) ligands have shown promise. For example, in allyl-aryl cross-couplings, Pd(0) complexes with (R)-BINAP achieve enantiomeric excesses >90% by stabilizing planar transition states. Solvent polarity (e.g., DMF vs. THF) and additives (e.g., Cs2CO3) further modulate selectivity .

Q. What methods validate the stability of this compound under aqueous or protic conditions?

- Hydrolytic Stability Assays : Monitor degradation via <sup>11</sup>B NMR in D2O/THF mixtures. The boronate ester typically hydrolyzes to the boronic acid within 24 hours under acidic (pH < 3) or basic (pH > 10) conditions.

- Kinetic Profiling : Use HPLC-MS to quantify decomposition products (e.g., 3,5-dichloro-4-fluorophenylboronic acid) under varying temperatures and pH .

Data Analysis and Experimental Design

Q. How should researchers handle discrepancies in reported NMR chemical shifts for analogous dioxaborolanes?

Variations in <sup>11</sup>B NMR shifts (e.g., δ 28–32 ppm) often stem from solvent effects or residual moisture. To ensure reproducibility:

Q. What mechanistic insights can be gained from competing pathways in catalytic borylation?

Competing radical vs. polar pathways can be distinguished using radical traps (e.g., TEMPO) or electrochemical methods. For instance, electrochemically driven cross-electrophile couplings (e.g., alkyl halide-boronate reactions) reveal single-electron transfer (SET) mechanisms via cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.